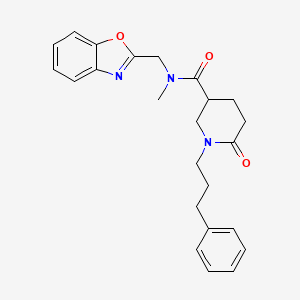![molecular formula C19H19NO3 B6063672 5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B6063672.png)
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DMPI, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMPI is a spirocyclic lactone that contains both an indole and a dioxane ring, which gives it unique properties that make it a valuable tool for research.
Mécanisme D'action
The mechanism of action of 5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is thought to involve the formation of a stable complex between this compound and the target molecule, which results in a change in the fluorescence properties of this compound. This change in fluorescence can be detected and used to determine the presence and concentration of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by cells and organisms. Studies have shown that this compound can penetrate cell membranes and localize to specific cellular compartments, making it a valuable tool for studying cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its high selectivity and sensitivity for detecting biological molecules. This compound can also be easily synthesized and modified, allowing for the development of customized probes for specific applications. However, this compound does have limitations, including its relatively low quantum yield and susceptibility to photobleaching.
Orientations Futures
There are many potential future directions for research involving 5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One area of focus is the development of new this compound-based probes for detecting and imaging specific biological molecules. Another area of research involves the use of this compound in drug discovery and development, as it has been shown to have potential as a lead compound for developing new therapeutics. Additionally, there is potential for this compound to be used in the development of new diagnostic tools for various diseases and conditions.
Méthodes De Synthèse
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized using a variety of methods, including the condensation of 2-oxindoles with aldehydes or ketones, or the reaction of 2-oxindoles with α,β-unsaturated ketones. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-oxindoles with α,β-unsaturated ketones in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been found to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting and imaging biological molecules. This compound has been shown to have high selectivity and sensitivity for detecting various biological molecules, including proteins, DNA, and RNA.
Propriétés
IUPAC Name |
5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-6-10-15-16(13)20-17(21)19(15)22-11-18(2,12-23-19)14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSJGXPYZHTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2)OCC(CO3)(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063591.png)
![9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline](/img/structure/B6063596.png)
![N-(1,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6063604.png)
![8-methyl-7-phenyl-2-(1-piperidinyl)pyrazolo[5,1-c]pyrimido[4,5-e][1,2,4]triazin-4(3H)-one](/img/structure/B6063610.png)
![1-naphthyl{1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6063614.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B6063616.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6063622.png)
![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6063640.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide](/img/structure/B6063644.png)
![4,5-dibromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6063648.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6063654.png)

![5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6063667.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063687.png)